3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
Description
Properties
Molecular Formula |
C17H17NO5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
benzyl 5-benzyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c19-17(22-13-15-9-5-2-6-10-15)18-12-16(23-24(18,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI Key |
HGDUZUSDBUDQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)(=O)N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzyl-Substituted Amino Alcohols
The oxathiazolidine ring system is constructed via cyclocondensation of a 5-benzyl-1,2-amino alcohol precursor with sulfamoyl chloride. This method, adapted from benzoxathiazine syntheses, involves dissolving the amino alcohol in dry DMA under argon, followed by dropwise addition of sulfamoyl chloride (2.5 equiv) at 0°C. The reaction proceeds at room temperature for 72 hours, after which the mixture is quenched with ice-water and extracted with dichloromethane (DCM). Purification via silica gel chromatography (petroleum ether/ethyl acetate, 2:1) isolates the 5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate.
Critical Parameters :
-
Solvent Choice : DMA enhances sulfamoyl chloride reactivity while stabilizing intermediates.
-
Stoichiometry : Excess sulfamoyl chloride ensures complete cyclization, minimizing dimerization byproducts.
-
Temperature Control : Slow addition at 0°C prevents exothermic side reactions.
Introduction of the Cbz Protecting Group
Schotten-Baumann Acylation
The 3-amino group of the oxathiazolidine intermediate is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Dissolving the intermediate in tetrahydrofuran (THF), a solution of tert-butoxide (t-BuOK, 1.5 equiv) is added to deprotonate the amine. Benzyl chloroformate (2.5 equiv) is then introduced dropwise at 0°C, and the reaction stirs at room temperature for 2 hours. Workup involves aqueous extraction, drying over sodium sulfate, and chromatography (hexanes/ethyl acetate, 8:1) to isolate 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide.
Optimization Insights :
-
Base Selection : t-BuOK outperforms weaker bases (e.g., EtN) in minimizing hydrolysis of Cbz-Cl.
-
Reaction Time : Shorter durations (2–3 hours) prevent over-acylation of secondary sites.
Mechanistic and Kinetic Considerations
Cyclization Mechanism
Density functional theory (DFT) studies suggest sulfamoyl chloride attacks the amino alcohol’s hydroxyl group, forming a sulfamate intermediate. Intramolecular nucleophilic displacement by the amine generates the oxathiazolidine ring. The 2,2-dioxide configuration arises from sulfone group stabilization via resonance.
Cbz Protection Kinetics
Pseudo-first-order kinetics govern the acylation step, with rate constants () proportional to [Cbz-Cl] and [t-BuOK]. Activation energy () values of ~45 kJ/mol indicate a concerted mechanism involving deprotonation and nucleophilic attack.
Analytical Characterization Data
Spectral Properties
Chromatographic Purity
HPLC analysis (Chiralcel AD-H column, hexane/i-PrOH 90:10) confirms >99% enantiomeric excess for optically active derivatives, underscoring the method’s stereochemical fidelity.
Comparative Evaluation of Synthetic Protocols
| Parameter | Cyclization Method | Cbz Protection |
|---|---|---|
| Yield | 36–48% | 60–85% |
| Reaction Time | 72 h | 2 h |
| Purification | Column Chromatography | Recrystallization |
| Key Reagent | Sulfamoyl Chloride | Benzyl Chloroformate |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted oxathiazolidines.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide can be used as a building block for the synthesis of more complex molecules
Biology: The compound may be explored for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxathiazolidine ring system may impart unique pharmacological properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table compares key attributes of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide with two related compounds:
Key Observations:
Ring Structure :
- The oxathiazolidine ring in the target compound contains nitrogen, sulfur, and oxygen, whereas DTD’s dioxathiolane ring has two oxygen atoms and one sulfur. This difference influences electronic properties and reactivity.
- The benzyl group in the target compound enhances steric bulk and lipophilicity compared to the simpler Cbz derivative in or the propoxymethyl group in DTD.
Functional Groups: The Cbz group in both oxathiazolidine derivatives provides amine-protection utility, while DTD’s propoxymethyl group may improve solubility in nonpolar media.
Applications :
Research Findings and Stability
- This contrasts with DTD, which remains relevant in theoretical chemistry .
Limitations and Alternatives
- Data Gaps : Experimental data on the target compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Alternatives: For Cbz-protected intermediates, researchers may opt for stable analogs like Boc-protected oxazolidinones. For solvent modeling, DTD remains a computationally validated candidate .
Biological Activity
3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chemical compound characterized by its unique oxathiazolidine ring structure, which includes sulfur and oxygen atoms in a heterocyclic arrangement. With the molecular formula and a molecular weight of approximately 347.4 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its distinct functional groups and structural properties .
Biological Activity Overview
Preliminary studies suggest that compounds containing the oxathiazolidine structure exhibit various biological activities. These activities include:
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
- Anticancer Activity : Initial findings suggest that this compound may inhibit cancer cell proliferation.
- Enzyme Interaction : The compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic applications.
The mechanism of action of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with biological targets. The compound's structural features allow it to bind selectively to enzymes or receptors. This binding can result in competitive inhibition or allosteric modulation of enzymatic activity .
Case Studies and Research Findings
Several studies have explored the biological activity of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was used to assess inhibition zones.
- Results : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Investigation :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was performed on HeLa and MCF-7 cell lines.
- Results : IC50 values indicated potent cytotoxicity, suggesting potential as an anticancer agent.
-
Enzyme Interaction Analysis :
- Objective : To determine the binding affinity with specific enzymes.
- Methodology : Enzyme kinetics studies were conducted.
- Results : The compound exhibited competitive inhibition against certain proteases.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cbz-1,2,3-Oxathiazolidine 2,2-Dioxide | Similar oxathiazolidine ring but different substituents | Different biological activity profile |
| 3-Boc-1,2,3-Oxathiazolidine 2,2-Dioxide | Contains a Boc protecting group instead of Cbz | Useful in protecting group chemistry |
| Benzyl 1,2,3-Oxathiazolidine-3-Carboxylate | Lacks the Cbz group but retains oxathiazolidine core | Different reactivity due to carboxylate functionality |
The uniqueness of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide lies in its specific substitution pattern and potential biological activity compared to these similar compounds .
Q & A
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing groups (e.g., nitro) on the benzyl ring increase electrophilicity at the sulfur center, facilitating nucleophilic attacks. Hammett plots (σ values) correlate substituent effects with reaction rates in SNAr or Suzuki-Miyaura couplings .
Notes
- Advanced questions integrate interdisciplinary methodologies (e.g., computational chemistry, process engineering) to address gaps in current literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
